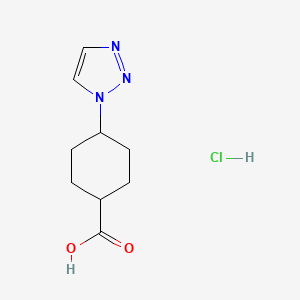

4-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride, Mixture of diastereomers

Description

This compound features a cyclohexane backbone substituted with a 1,2,3-triazole ring at the 4-position and a carboxylic acid group at the 1-position, forming a hydrochloride salt. The presence of multiple stereocenters in the cyclohexane ring results in a mixture of diastereomers. Such structural complexity is common in pharmaceutical intermediates, where stereochemistry influences bioavailability and target binding .

Properties

Molecular Formula |

C9H14ClN3O2 |

|---|---|

Molecular Weight |

231.68 g/mol |

IUPAC Name |

4-(triazol-1-yl)cyclohexane-1-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C9H13N3O2.ClH/c13-9(14)7-1-3-8(4-2-7)12-6-5-10-11-12;/h5-8H,1-4H2,(H,13,14);1H |

InChI Key |

FLASMEVZZXROPN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1C(=O)O)N2C=CN=N2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride typically involves the following steps:

Cyclohexane Derivative Preparation: The starting material is a cyclohexane derivative, which is functionalized to introduce a carboxylic acid group.

Triazole Formation: The triazole ring is introduced via a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.

Substitution: The triazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be modified to introduce various functional groups.

Biology

In biological research, triazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds .

Medicine

Medicinally, this compound and its derivatives are explored for their potential therapeutic applications, including as antifungal, antiviral, and anticancer agents .

Industry

Industrially, triazole compounds are used in the production of dyes, agrochemicals, and corrosion inhibitors .

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This binding often involves hydrogen bonding, hydrophobic interactions, and coordination with metal ions .

Comparison with Similar Compounds

Structural Analogues from Building Block Catalogues ()

Key compounds for comparison include:

| Compound Name | Molecular Formula | Molecular Weight | Structural Features | Synthesis Method | Key Properties |

|---|---|---|---|---|---|

| Target Compound | C₉H₁₂ClN₃O₂ (estimated) | ~245.67 | Cyclohexane + triazole + carboxylic acid (HCl salt); diastereomers | CuAAC for triazole; cyclohexane functionalization | High polarity, hygroscopic, diastereomer-dependent solubility |

| 2-Azaspiro[4.6]undecane-4-carboxylic acid hydrochloride | C₈H₁₁ClN₂O₄ | 234.64 | Spirocyclic amine + carboxylic acid (HCl salt) | Mitsunobu reaction or ring-closing metathesis | Crystalline, moderate solubility in polar solvents |

| 4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride | C₇H₁₂ClNO₃ | 193.63 | Bicyclic ether + amino acid (HCl salt) | Stereoselective cyclization | Low melting point, high water solubility |

| 2-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid hydrochloride | C₇H₁₁ClN₄O₂ | 218.65 | Branched alkyl chain + triazole + carboxylic acid (HCl salt) | CuAAC followed by HCl salt formation | Amorphous solid, pH-sensitive stability |

Key Differences :

- Stereochemical Complexity : The target compound’s diastereomer mixture complicates crystallization and purification compared to single-isomer analogues like 2-azaspiro compounds .

- Hydrogen-Bonding Capacity : The triazole in the target compound provides stronger hydrogen-bonding sites than ether or spirocyclic amines, impacting solubility and intermolecular interactions .

- Synthetic Routes : CuAAC is regioselective for 1,4-triazoles, whereas spirocyclic compounds often require multi-step cyclization, reducing yield .

Heterocyclic Derivatives with Triazole/Tetrazole Moieties ()

Compounds such as 1,5-dimethyl-4-(5-(4-(coumarin-3-yl)-2,3-dihydrobenzo[b][1,4]oxazepin-2-yl)phenyl)-tetrazol-1-yl)-2-phenylpyrazol-3-one () share the triazole/tetrazole heterocycles but differ in core scaffolds.

- Biological Relevance : Coumarin-linked derivatives () exhibit fluorescence and protease inhibition, whereas the target compound’s cyclohexane-carboxylic acid backbone is more suited for metal coordination or chiral resolution .

- Thermal Stability : Tetrazoles () are thermally stable but less polar than triazoles, leading to divergent solubility profiles .

Crystallography and Refinement Challenges

The diastereomer mixture in the target compound complicates X-ray crystallography. SHELXL () is widely used for small-molecule refinement, but overlapping diastereomers may require advanced techniques like twin refinement or NMR crystallography . In contrast, single-isomer analogues (e.g., 2-azaspiro compounds) are more amenable to routine crystallographic analysis .

Pharmacological Potential

The hydrochloride salt enhances water solubility, critical for oral bioavailability .

Biological Activity

4-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride, a compound characterized by its unique triazole structure, has garnered attention in medicinal chemistry for its diverse biological activities. This article reviews its biological activity, focusing on mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H13N3O2 |

| Molecular Weight | 195.22 g/mol |

| CAS Number | 1368614-33-8 |

The presence of the triazole ring is significant as it enhances the compound's ability to interact with various biological targets through hydrogen bonding and coordination interactions.

Research indicates that compounds containing triazole moieties often exhibit their biological effects through several mechanisms:

- Antimicrobial Activity : The triazole ring is known for its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungi. This inhibition leads to increased membrane permeability and ultimately cell death.

- Anticancer Properties : Studies have shown that 4-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride can induce apoptosis in cancer cells by disrupting microtubule dynamics and affecting mitotic spindle formation. This is particularly relevant in cancer cells with centrosome amplification .

- Enzyme Inhibition : The compound has been observed to interact with various enzymes, potentially acting as a competitive inhibitor. This interaction is facilitated by the hydrogen-bonding capabilities of the triazole ring.

Biological Activity Studies

Several studies have highlighted the biological activities of this compound:

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported that derivatives of triazole-containing compounds demonstrated significant anticancer activity by targeting mitotic kinesins such as HSET (KIFC1). The compounds induced multipolar mitotic spindles in centrosome-amplified cancer cells, leading to cell death .

Case Study 2: Antimicrobial Effects

Research on related triazole compounds indicated effective antimicrobial properties against a range of pathogens. The mechanism was linked to the inhibition of ergosterol biosynthesis, similar to other known antifungal agents .

Comparative Analysis with Related Compounds

The biological activity of 4-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride can be compared with structurally similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride | Antimicrobial and anticancer properties | Contains a different triazole isomer impacting activity |

| Rac-(1R,2S)-2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride | Potential distinct pharmacological properties | Stereoisomer that may exhibit different activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.